2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1374651-91-8
VCID: VC0168114
InChI: InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3
SMILES: CN1C=CC2=C(C=CC=C2C1=O)C#N
Molecular Formula: C11H8N2O
Molecular Weight: 184.198

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

CAS No.: 1374651-91-8

Cat. No.: VC0168114

Molecular Formula: C11H8N2O

Molecular Weight: 184.198

* For research use only. Not for human or veterinary use.

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile - 1374651-91-8

Specification

CAS No. 1374651-91-8
Molecular Formula C11H8N2O
Molecular Weight 184.198
IUPAC Name 2-methyl-1-oxoisoquinoline-5-carbonitrile
Standard InChI InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3
Standard InChI Key KGTFVVPACZPJLO-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CC=C2C1=O)C#N

Introduction

Chemical Structure and Properties

Structural Identification

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile features an isoquinoline core with specific functional group modifications. The basic structure consists of a fused bicyclic system with nitrogen incorporated into one of the rings. The compound is characterized by the following key identifiers:

ParameterValue
CAS Number1374651-91-8
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.198 g/mol
IUPAC Name2-methyl-1-oxoisoquinoline-5-carbonitrile
Standard InChIInChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3
Standard InChIKeyKGTFVVPACZPJLO-UHFFFAOYSA-N
SMILES NotationCN1C=CC2=C(C=CC=C2C1=O)C#N

The compound contains three key structural features: a 2-methyl substituent on the nitrogen atom, a carbonyl group at position 1, and a nitrile (cyano) group at position 5 of the isoquinoline backbone.

Physical and Chemical Properties

Based on its structural characteristics, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile exhibits several notable physical and chemical properties that influence its behavior in various systems. The compound's properties include:

PropertyDescription/Value
AppearanceCrystalline solid (typical for similar heterocyclic compounds)
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and dichloromethane
Hydrogen Bond AcceptorsMultiple (oxygen of carbonyl group, nitrogen atoms)
Functional GroupsCarbonyl (C=O), nitrile (C≡N), tertiary amine
AromaticityPartially aromatic system due to the isoquinoline backbone

The presence of the carbonyl group at position 1 creates an electron-withdrawing effect that influences the reactivity of the heterocyclic system. Similarly, the nitrile group at position 5 contributes to the compound's electronic properties and potential interactions with biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile typically involves cyclization reactions that incorporate the nitrile functionality into the isoquinoline structure. Several methodologies can be employed to achieve this synthesis, with palladium-catalyzed reactions being particularly notable.

Palladium-Catalyzed Synthesis

One common synthetic route involves palladium-catalyzed reactions where substituted allenamides react with arylboronic acids. This approach allows for the incorporation of the nitrile group at the desired 5-position of the isoquinoline structure. The reaction typically proceeds under controlled temperature and solvent conditions to yield the target compound.

Biological Activities and Applications

Potential ActivityStructural Basis
Enzyme InhibitionHeterocyclic core and nitrile functionality
Receptor BindingAromatic system and hydrogen bond acceptors
Anti-inflammatoryIsoquinoline scaffold (common in bioactive compounds)
AntioxidantElectron-rich aromatic system

The nitrile group at position 5 can serve as a hydrogen bond acceptor and may participate in specific interactions with biological targets. Similarly, the carbonyl group at position 1 presents opportunities for hydrogen bonding and other non-covalent interactions in biological systems.

Applications in Medicinal Chemistry

The structural features of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile make it a candidate for medicinal chemistry applications. The compound may serve as:

  • A scaffold for the development of more complex bioactive molecules

  • A pharmacophore in drug discovery programs targeting specific biological pathways

  • A chemical probe for investigating cellular processes

  • A building block for combinatorial chemistry approaches

The isoquinoline core is privileged in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals with established therapeutic effects.

Research Significance

The study of compounds like 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile contributes to our understanding of structure-activity relationships in heterocyclic chemistry. The compound serves as a model system for investigating how specific functional groups and their spatial arrangement affect chemical reactivity and biological activity. Such research is fundamental to advancing drug discovery and development processes across multiple therapeutic areas.

SupplierProduct Information
VulcanchemCatalog ID: VC0168114
Sigma-AldrichSpecialized chemical catalog
Ambeed, Inc.Research chemicals catalog

These suppliers provide the compound with specifications regarding purity and physical form, enabling researchers to access it for various applications.

Research Grade Specifications

For research applications, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is typically provided with the following specifications:

  • Purity: ≥95% (analytical grade)

  • Form: Crystalline solid

  • Packaging: Typically in sealed containers under inert conditions

  • Storage recommendations: Generally stored at controlled temperature away from moisture

These specifications ensure the compound's stability and reliability for research purposes.

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